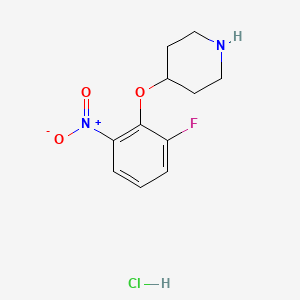

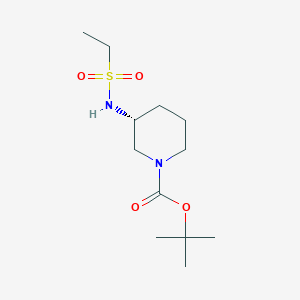

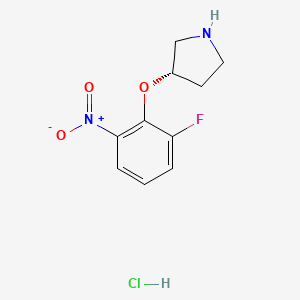

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate

説明

“tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C17H24F2N2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring attached to a carbamate group and a 2,4-difluorobenzyl group . The molecular weight of the compound is 326.38 .科学的研究の応用

Synthesis Processes

- Synthesis of tert-butyl piperidine derivatives : Various tert-butyl piperidine derivatives have been synthesized through multi-step processes involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. These compounds are significant intermediates for small molecule anticancer drugs and other biologically active compounds (Zhang, Ye, Xu, & Xu, 2018).

- Efficient Synthesis for Drug Development : Tert-butyl piperidine derivatives have been synthesized efficiently, which is vital in the development of pharmaceuticals. One example includes the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for the treatment of rheumatoid arthritis and psoriasis (Chung, Cvetovich, McLaughlin, Amato, Tsay, Jensen, Weissman, & Zewge, 2006).

Chemical and Biological Properties

- Crystal Structure and Biological Evaluation : The crystal structure of tert-butyl piperidine derivatives has been studied, providing insights into their chemical properties. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has revealed its intermolecular interactions and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

- Antagonistic Effects in Photostabilization : Hindered piperidines, including tert-butyl derivatives, have been studied for their photostabilizing properties in materials like cis-1,4-polybutadiene. Such research contributes to understanding the material science applications of these compounds (Lucki, Jian, Rabek, & Rånby, 1986).

Chemical Synthesis Techniques

- Innovative Synthesis Techniques : Methods like the diastereoselective reduction and chemoselective Grignard addition have been utilized in synthesizing tert-butyl piperidine derivatives, demonstrating innovative approaches in organic synthesis (Csatayová, Davies, Lee, Roberts, Russell, Thomson, & Wilson, 2011).

- Synthesis of Key Intermediates : The synthesis of tert-butyl piperidine derivatives, such as those used in Vandetanib, highlights their role as key intermediates in pharmaceutical synthesis (Wang, Wang, Tang, & Xu, 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

作用機序

Target of Action

Similar compounds have shown antibacterial activity against gram-positive bacteria, including fatal drug-resistant strains .

Mode of Action

A related compound has been observed to induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake and waste removal, which are crucial for bacterial survival .

Result of Action

The related compound’s ability to depolarize the bacterial cytoplasmic membrane suggests that it may lead to bacterial cell death .

Action Environment

General precautions for handling this compound include keeping it away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

tert-butyl N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLGWIKXWZNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122862 | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286275-49-7 | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate](/img/structure/B3027372.png)

![tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027382.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)